6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18711573
InChI: InChI=1S/C12H8BrN3/c13-9-3-1-2-8(6-9)10-7-11-12(16-10)15-5-4-14-11/h1-7H,(H,15,16)
SMILES:
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol

6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine

CAS No.:

Cat. No.: VC18711573

Molecular Formula: C12H8BrN3

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine -

Specification

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
IUPAC Name 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine
Standard InChI InChI=1S/C12H8BrN3/c13-9-3-1-2-8(6-9)10-7-11-12(16-10)15-5-4-14-11/h1-7H,(H,15,16)
Standard InChI Key OCDUBFIMRNXMGM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C2=CC3=NC=CN=C3N2

Introduction

Chemical Identity and Structural Features

Core Structure and Substituent Effects

The pyrrolo[2,3-b]pyrazine scaffold consists of a bicyclic system with a pyrrole ring fused to a pyrazine moiety. The numbering convention places the bromophenyl group at the 6-position, directly influencing electronic distribution and steric interactions. The 3-bromo substitution on the phenyl ring introduces a strong electron-withdrawing effect, potentially enhancing reactivity in cross-coupling reactions and altering binding affinity in biological systems .

Synthetic Methodologies

Sonogashira Coupling-Based Synthesis

The most viable route derives from Bakherad et al.'s Pd–Cu catalyzed multicomponent reaction :

  • Starting Material: 5,6-Dichloropyrazine-2,3-dicarbonitrile reacts with hydrazine to form a dihydrazino intermediate.

  • Aldehyde Incorporation: Substitution with 3-bromobenzaldehyde introduces the arylideneamino group.

  • Cyclization: Intramolecular Sonogashira coupling with phenylacetylene (or modified alkynes) forms the pyrrole ring.

Optimized Conditions:

ComponentQuantity/Parameter
5,6-Dichloropyrazine-2,3-dicarbonitrile1.0 mmol
3-Bromobenzaldehyde1.2 mmol
Phenylacetylene1.5 mmol
PdCl₂(PPh₃)₂3 mol%
CuI6 mol%
SolventDMF, degassed
Temperature80°C, 10 h

This method yields ~70–85% for analogous compounds, though bromophenyl derivatives may require longer reaction times due to steric hindrance .

Challenges and Modifications

  • Alkyne Limitations: Bakherad et al. noted that aliphatic alkynes (e.g., hexyne) fail to undergo coupling, suggesting phenylacetylene is essential . Substituting with 3-bromophenylacetylene could introduce the bromine moiety directly but remains untested.

  • Regioselectivity: The 3-bromo group may direct electrophilic substitution to the 4-position of the phenyl ring during cyclization, necessitating protective strategies.

Physicochemical Properties and Stability

Solubility and Crystallinity

  • Solubility: Limited in polar solvents (water, ethanol) but soluble in DMF, DMSO, and dichloromethane.

  • Melting Point: Estimated 240–260°C based on analogues like 6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine (mp 218–220°C) .

Stability Profile

  • Thermal Stability: Decomposition above 300°C, consistent with aromatic heterocycles.

  • Light Sensitivity: Bromine’s photolability necessitates storage in amber vials to prevent debromination.

Biological Activity and Applications

CFTR Channel Activation

RP-107, a related 6-phenylpyrrolo[2,3-b]pyrazine, activates wild-type CFTR chloride channels with submicromolar affinity (EC₅₀ = 0.4 μM) . The 3-bromo substituent may enhance membrane permeability due to increased lipophilicity (clogP ≈ 3.5 vs. 2.8 for RP-107).

Future Directions and Research Gaps

  • Synthetic Optimization: Screen alternative catalysts (e.g., Pd nanoparticles) to improve yields of brominated derivatives.

  • Biological Screening: Prioritize assays against CFTR mutants (G551D, F508del) and cancer cell lines.

  • Computational Modeling: Predict binding modes using molecular docking against CFTR and CDK2 targets.

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